molecular formula C14H22N2 B049240 N-benzyl-1-pyrrolidin-1-ylpropan-2-amine CAS No. 115293-65-7

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine

Cat. No. B049240
M. Wt: 218.34 g/mol
InChI Key: STPNJXDWCNEGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. It was initially developed as an alternative to amphetamines and was used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention from the scientific community due to its potential therapeutic applications.

Mechanism Of Action

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have a similar mechanism of action to amphetamines, but with less potential for abuse and addiction.

Biochemical And Physiological Effects

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

Advantages And Limitations For Lab Experiments

One advantage of using N-benzyl-1-pyrrolidin-1-ylpropan-2-amine in lab experiments is its relatively low cost and ease of synthesis. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-benzyl-1-pyrrolidin-1-ylpropan-2-amine in lab experiments is its potential for neurotoxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of research subjects.

Future Directions

There are many potential future directions for research on N-benzyl-1-pyrrolidin-1-ylpropan-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have potential as an antidepressant and anxiolytic, and further research in this area may lead to the development of new treatments for mood disorders. Additionally, N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have antioxidant and anti-inflammatory effects, which may have implications for the treatment of a wide range of diseases.

Synthesis Methods

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine can be synthesized using a variety of methods, including the reaction of benzyl chloride with 1-benzylpiperazine, the reaction of benzylamine with 2-bromopropane, and the reduction of N-benzyl-2-nitropropene with sodium borohydride. The synthesis of N-benzyl-1-pyrrolidin-1-ylpropan-2-amine is relatively simple and can be achieved using readily available starting materials.

Scientific Research Applications

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been studied for its potential as an antidepressant and anxiolytic.

properties

CAS RN

115293-65-7

Product Name

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-benzyl-1-pyrrolidin-1-ylpropan-2-amine

InChI

InChI=1S/C14H22N2/c1-13(12-16-9-5-6-10-16)15-11-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3

InChI Key

STPNJXDWCNEGFA-UHFFFAOYSA-N

SMILES

CC(CN1CCCC1)NCC2=CC=CC=C2

Canonical SMILES

CC(CN1CCCC1)NCC2=CC=CC=C2

Origin of Product

United States

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